1-(Azidomethyl)-3-nitrobenzene

Catalog No.
S14085735
CAS No.
126799-84-6
M.F
C7H6N4O2
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-3-nitrobenzene

CAS Number

126799-84-6

Product Name

1-(Azidomethyl)-3-nitrobenzene

IUPAC Name

1-(azidomethyl)-3-nitrobenzene

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-2-1-3-7(4-6)11(12)13/h1-4H,5H2

InChI Key

ZSACFMUAFYJZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-]

1-(Azidomethyl)-3-nitrobenzene (CAS 126799-84-6), commonly known as 3-nitrobenzyl azide, is an electron-deficient aromatic azide utilized as a highly reactive precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and combinatorial chemistry [1]. Characterized by a strongly electron-withdrawing nitro group in the meta position, this compound exhibits enhanced electrophilicity at the azide moiety compared to unsubstituted benzyl azide baselines [2]. Isolated as a clear, light yellow oil at room temperature, it offers excellent processability for volumetric dosing in both batch and automated synthesis [1]. Its primary procurement value lies in its exceptional conversion rates in sterically demanding, multicomponent click reactions, making it a preferred reagent for synthesizing triazole-linked macroarrays, enzyme inhibitors, and advanced pharmaceutical intermediates where high atom economy and minimal purification are critical [REFS-1, REFS-2].

Procuring generic benzyl azide or the closely related 4-nitrobenzyl azide as a direct substitute for 1-(azidomethyl)-3-nitrobenzene often leads to suboptimal yields and altered reaction kinetics in complex cycloadditions [1]. While 4-nitrobenzyl azide shares the same molecular weight and a similar electron-withdrawing profile, the meta-positioning of the nitro group in the 3-nitro isomer exerts a stronger inductive pull on the benzylic carbon due to its closer proximity (three bonds versus four) [1]. This subtle electronic distinction significantly accelerates the nucleophilic attack of copper acetylides during the rate-determining step of CuAAC. Consequently, substituting the 3-nitro isomer with the 4-nitro analog in one-pot multicomponent syntheses has been shown to depress final yields by nearly 20%, increasing the burden of downstream purification and reducing overall throughput in high-value library generation [1].

Superior CuAAC Conversion in Multicomponent Inhibitor Synthesis

In the one-pot, multicomponent synthesis of bis-indole-triazole derivatives, the choice of nitrobenzyl azide isomer profoundly impacts the final isolated yield. When subjected to identical CuAAC conditions (CuI, Et3N, room temperature), 1-(azidomethyl)-3-nitrobenzene achieved a near-quantitative 99% yield of the target triazole [1]. In direct contrast, substitution with 4-nitrobenzyl azide resulted in an 81% yield [1]. This 18% performance gap highlights the superior reactivity of the meta-substituted azide in sterically hindered environments.

Evidence DimensionIsolated yield of bis-indole-triazole derivative via one-pot CuAAC
Target Compound Data99% yield (1-(Azidomethyl)-3-nitrobenzene)
Comparator Or Baseline81% yield (4-nitrobenzyl azide)
Quantified Difference18% higher absolute yield for the meta-nitro isomer
ConditionsRoom temperature, CuI (11 mol%), Et3N, 15 min stirring followed by click reagents

This substantial yield advantage minimizes product loss and purification overhead, making the 3-nitro isomer the financially and operationally superior choice for complex library synthesis.

High-Yielding Precursor Processability for Macroarray Construction

For high-throughput combinatorial chemistry, the reliable and high-yielding synthesis of the azide building block itself is a critical procurement metric. 1-(Azidomethyl)-3-nitrobenzene can be synthesized from its corresponding bromide precursor in a 98% overall yield, presenting as a clear, light yellow oil [1]. This outperforms the synthesis of other substituted analogs under identical conditions, such as 4-methylbenzyl azide, which yields 91% [1]. The near-quantitative generation and liquid state of the 3-nitro isomer streamline its integration into automated liquid handling systems for macroarray construction.

Evidence DimensionOverall synthesis yield of the azide building block
Target Compound Data98% overall yield (1-(Azidomethyl)-3-nitrobenzene)
Comparator Or Baseline91% overall yield (4-methylbenzyl azide)
Quantified Difference7% higher precursor synthesis yield
Conditions0.5 M NaN3 in DMSO, room temperature, overnight stirring

Near-quantitative precursor yields and liquid-state handling ensure reliable scale-up and precise volumetric dosing in automated combinatorial platforms.

Inductive Electrophilicity Enhancement for Rapid Kinetics

The regiochemistry of the nitro group on the benzyl azide framework dictates its electronic reactivity during copper-catalyzed cycloadditions. The meta-nitro group in 1-(azidomethyl)-3-nitrobenzene is separated from the benzylic carbon by only three bonds, exerting a stronger inductive electron-withdrawing effect than the para-nitro group (four bonds away) found in 4-nitrobenzyl azide [1]. This increased electrophilicity at the azide moiety accelerates the rate-determining nucleophilic attack by the copper acetylide intermediate, directly contributing to the near-quantitative (99%) conversions observed in competitive multicomponent assays [1].

Evidence DimensionProximity-driven inductive electron withdrawal
Target Compound DataStronger inductive effect (meta-substitution, 3 bonds to benzylic carbon)
Comparator Or BaselineWeaker inductive effect (para-substitution, 4 bonds to benzylic carbon)
Quantified DifferenceDrives an 18% increase in final product yield in comparative CuAAC assays
ConditionsRate-determining step of CuAAC (nucleophilic attack of Cu-acetylide on the azide)

Enhanced electrophilicity translates to faster reaction times and higher conversions, allowing for lower catalyst loadings and higher throughput in industrial click chemistry applications.

High-Throughput Synthesis of Small-Molecule Macroarrays

Due to its exceptional 98% precursor synthesis yield and liquid-state processability, 1-(azidomethyl)-3-nitrobenzene is an ideal building block for the automated construction of CuAAC/Suzuki-Miyaura macroarrays. Its high reactivity ensures complete conversion during the click phase, which is critical for ex situ biological screening where unreacted precursors can cause false positives [1].

Development of Triazole-Linked Enzyme Inhibitors

The compound's ability to achieve 99% yields in sterically hindered, multicomponent reactions makes it the preferred azide for synthesizing complex pharmacophores, such as bis-indole-triazole derivatives targeting tyrosinase. The meta-nitro group not only facilitates the click reaction but also serves as a critical hydrogen-bonding or electronic moiety in the final inhibitor's active site binding [2].

Continuous Flow Click Chemistry

As a clear, light yellow oil at room temperature, 1-(azidomethyl)-3-nitrobenzene is highly suited for continuous flow synthesis platforms. Unlike solid azide precursors that require large solvent volumes and risk clogging microreactor channels, this liquid azide allows for neat or highly concentrated volumetric dosing, maximizing space-time yields in industrial scale-ups [1].

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

178.04907545 g/mol

Monoisotopic Mass

178.04907545 g/mol

Heavy Atom Count

13

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